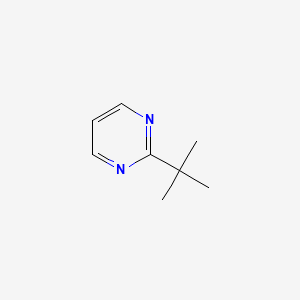
Pyrimidine, 2-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrimidine, 2-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 2-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, certain substituted pyrimidines have demonstrated significant inhibition of COX-2 activity, which is crucial for inflammatory responses. One study reported that specific pyrimidine derivatives exhibited IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating strong potential for therapeutic use in inflammatory diseases .
Bone Anabolic Agents
A notable application of pyrimidine derivatives is in promoting bone formation. A study designed and synthesized a series of pyrimidine compounds that were evaluated for their osteogenic potential. The most effective compound, identified as N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a), was found to stimulate bone formation through activation of the BMP2/SMAD1 signaling pathway at low concentrations . This suggests a promising avenue for developing treatments for osteoporosis and other bone-related conditions.
Antimicrobial Properties
Pyrimidines have also been explored for their antimicrobial activities. Various derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. For example, some pyrimidine compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans, making them candidates for new antimicrobial therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for optimizing their pharmacological properties. Modifications at various positions on the pyrimidine ring can enhance biological activity and selectivity towards specific targets. For instance, substituents at positions 2, 4, and 6 have been systematically varied to assess their impact on anti-inflammatory and antimicrobial activities .
Case Studies
Eigenschaften
CAS-Nummer |
61319-99-1 |
|---|---|
Molekularformel |
C8H12N2 |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
2-tert-butylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-8(2,3)7-9-5-4-6-10-7/h4-6H,1-3H3 |
InChI-Schlüssel |
PXEJBTJCBLQUKS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=CC=N1 |
Kanonische SMILES |
CC(C)(C)C1=NC=CC=N1 |
Key on ui other cas no. |
61319-99-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













